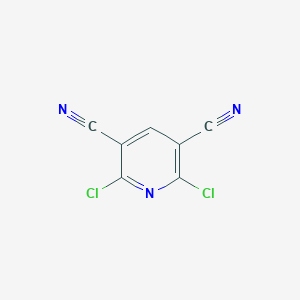

2,6-Dicloro-piridina-3,5-dicarbonitrilo

Descripción general

Descripción

2,6-Dichloropyridine-3,5-dicarbonitrile (2,6-DCP-3,5-DCN) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound that is widely used in a variety of industries such as pharmaceuticals, agrochemicals, and dyes. 2,6-DCP-3,5-DCN has been used as an intermediate for the synthesis of other organic compounds, as well as a reagent for the synthesis of novel organic compounds.

Aplicaciones Científicas De Investigación

Investigación farmacéutica

2,6-Dicloro-piridina-3,5-dicarbonitrilo: se utiliza en la síntesis de compuestos con posibles propiedades farmacológicas. Sirve como precursor para moléculas que exhiben actividades antibacterianas, antianapilácticas, antipiréticas, antialérgicas y anticancerígenas . La versatilidad de este compuesto permite la exploración de nuevos fármacos que podrían conducir a avances en los tratamientos médicos.

Síntesis agroquímica

Este compuesto encuentra aplicación en la síntesis de agroquímicos. Sus derivados pueden diseñarse para funcionar como plaguicidas o herbicidas, proporcionando herramientas esenciales para la protección de cultivos y contribuyendo a la productividad agrícola .

Fabricación de tintes

En el campo de la química industrial, This compound se utiliza como intermedio en la producción de tintes. Estos tintes son aplicables en textiles, tintas y recubrimientos, destacando el papel del compuesto en diversos procesos de fabricación .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Unfortunately, the specific biological targets of 2,6-Dichloropyridine-3,5-dicarbonitrile are not well-documented in the literature. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine. It is often used as a precursor to agrochemicals and pharmaceuticals .

Mode of Action

It’s known that the compound has electron-withdrawing cn groups, causing considerable acidity of the h atom in position 4 . This property may give rise to important non-conventional intermolecular interactions .

Biochemical Pathways

It’s known that the compound is synthesized through a reaction of 2,6-dichloropyridine with a chlorinating agent (such as zinc chloride) to produce 2,6-dichloropyridine-3-nitrile, which is then reacted with potassium phthalimide (or other appropriate nitrile selective reducing agent) to yield 2,6-dichloropyridine-3,5-dicarbonitrile .

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 3217±370 °C and a predicted density of 158±01 g/cm3 .

Result of Action

It’s known that the compound forms chains via c1—cl1···n2ii and c5—cl2···n3iii interactions into layers .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Análisis Bioquímico

Biochemical Properties

2,6-Dichloropyridine-3,5-dicarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic processes and the accumulation of specific metabolites .

Cellular Effects

The effects of 2,6-Dichloropyridine-3,5-dicarbonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 2,6-Dichloropyridine-3,5-dicarbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450 enzymes, inhibiting their catalytic activity. This binding interaction can result in the accumulation of substrates and the inhibition of downstream metabolic processes. Furthermore, 2,6-Dichloropyridine-3,5-dicarbonitrile can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2,6-Dichloropyridine-3,5-dicarbonitrile in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2,6-Dichloropyridine-3,5-dicarbonitrile can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,6-Dichloropyridine-3,5-dicarbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes, including enzyme inhibition, altered metabolic pathways, and potential toxic effects. Studies have shown that high doses of 2,6-Dichloropyridine-3,5-dicarbonitrile can lead to adverse effects such as liver toxicity and oxidative stress .

Metabolic Pathways

2,6-Dichloropyridine-3,5-dicarbonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the inhibition of their activity and subsequent changes in metabolic flux. The compound can also affect the levels of specific metabolites, resulting in altered metabolic profiles. These interactions highlight the importance of understanding the metabolic pathways influenced by 2,6-Dichloropyridine-3,5-dicarbonitrile for its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2,6-Dichloropyridine-3,5-dicarbonitrile within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of 2,6-Dichloropyridine-3,5-dicarbonitrile within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2,6-Dichloropyridine-3,5-dicarbonitrile is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 2,6-Dichloropyridine-3,5-dicarbonitrile can provide insights into its mechanisms of action and potential therapeutic applications .

Propiedades

IUPAC Name |

2,6-dichloropyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2N3/c8-6-4(2-10)1-5(3-11)7(9)12-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLIQKMDXWUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1C#N)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357317 | |

| Record name | 2,6-dichloropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151229-84-4 | |

| Record name | 2,6-dichloropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the structural features of 2,6-Dichloropyridine-3,5-dicarbonitrile and how do they influence its self-assembly?

A1: 2,6-Dichloropyridine-3,5-dicarbonitrile is a heterocyclic compound featuring a pyridine ring with two chlorine atoms at the 2 and 6 positions, and two nitrile groups at the 3 and 5 positions. X-ray crystallography reveals that this molecule is essentially planar []. This planar structure, along with the presence of chlorine atoms and nitrile groups, allows for specific intermolecular interactions. It forms chains through C-H⋯N interactions between the nitrile nitrogen and a hydrogen atom of an adjacent molecule. These chains are further connected by C-Cl⋯N interactions, creating layers within the crystal lattice [].

Q2: How is 2,6-Dichloropyridine-3,5-dicarbonitrile utilized in the synthesis of larger supramolecular structures?

A2: 2,6-Dichloropyridine-3,5-dicarbonitrile serves as a key building block in the synthesis of triptycene-derived diazadioxacalixarenes []. This is achieved through a two-step SNAr reaction with 2,7-diaminotriptycene and subsequently with 2,7-dihydroxytriptycene. Notably, the reaction with 2,7-diaminotriptycene produces a trimer where the two pyridine rings are positioned on the same side of the triptycene unit, and the chlorine atoms point in the same direction []. This specific orientation facilitates further cyclization reactions with 2,7-dihydroxytriptycene, leading to the formation of the desired diazadioxacalixarenes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)